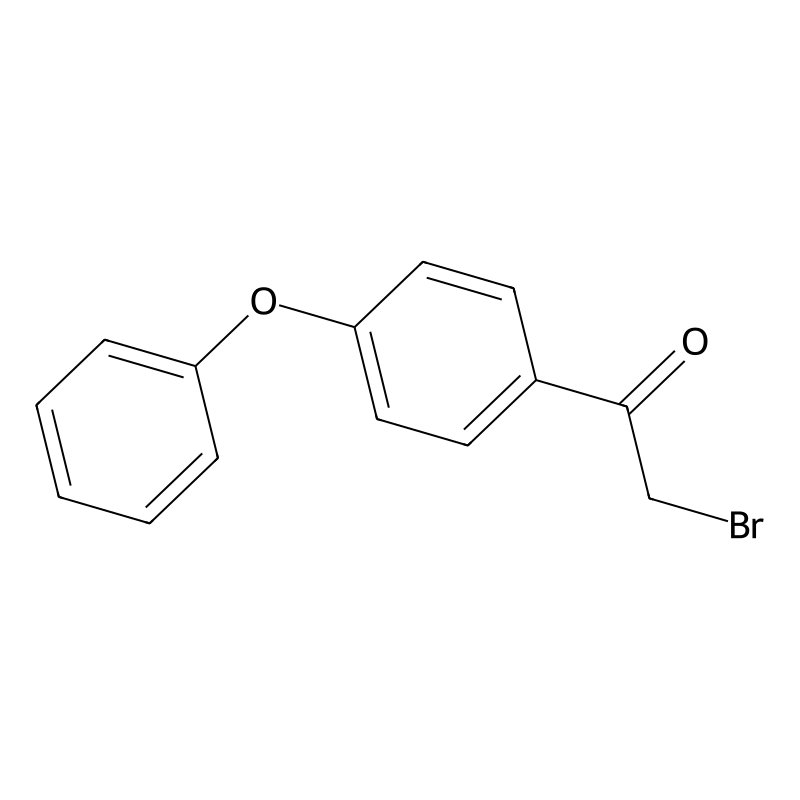2-Bromo-1-(4-phenoxyphenyl)ethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis:
2-Bromo-1-(4-phenoxyphenyl)ethanone, also known as 4-Phenoxyphenacyl bromide, can be synthesized through various methods. One common approach involves the reaction of diphenyl ether with bromoacetyl bromide in the presence of a Lewis acid catalyst [].
Potential Applications:
- Organic synthesis: The presence of a reactive bromo group makes this compound a potential building block for the synthesis of more complex organic molecules. The bromo group can be readily substituted with various nucleophiles, allowing for the introduction of different functionalities [].
- Medicinal chemistry: The combination of a phenyl ring, a carbonyl group, and a bromo group in the molecule presents a pharmacophore that might be relevant in drug discovery efforts. However, further research is needed to explore its potential biological activity and therapeutic applications [].
- Material science: The aromatic rings and the bromo group in the molecule could potentially contribute to specific properties desired in materials, such as conductivity or reactivity. However, specific research investigating its application in material science is currently limited [].
2-Bromo-1-(4-phenoxyphenyl)ethanone appears as a white to off-white crystalline powder and is primarily insoluble in water. Its structure includes a bromine atom attached to an ethanone moiety, along with a phenoxyphenyl group, contributing to its reactivity and versatility in synthetic applications. The compound's molecular weight is approximately 291.14 g/mol, making it suitable for various chemical transformations and applications in medicinal chemistry .
- Substitution Reactions: The bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
- Oxidation Reactions: It can be oxidized to yield corresponding ketones or aldehydes.
Common Reagents and Conditions- Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.
- Oxidation: Potassium permanganate or chromium trioxide under acidic or basic conditions.
Major Products Formed- Substitution Reactions: Various substituted ethanones depending on the nucleophile used.
- Oxidation Reactions: Phenoxybenzaldehyde or phenoxybenzoic acid may be produced .
- Substitution Reactions: Various substituted ethanones depending on the nucleophile used.
- Oxidation Reactions: Phenoxybenzaldehyde or phenoxybenzoic acid may be produced .
The synthesis of 2-Bromo-1-(4-phenoxyphenyl)ethanone can be achieved through several methods, including:
- Bromination of 4-Phenoxyacetophenone: This method involves treating 4-phenoxyacetophenone with bromine in the presence of acetic acid at room temperature.
- Friedel-Crafts Acylation: This method employs aluminum chloride as a catalyst, reacting diphenyl ether with bromoacetyl bromide in dichloromethane under controlled temperatures (0 - 20 °C) for optimal yields .
2-Bromo-1-(4-phenoxyphenyl)ethanone finds applications across various fields:
- Pharmaceuticals: It serves as an intermediate in the production of drugs.
- Organic Synthesis: Utilized as a starting material for synthesizing complex organic compounds.
- Polymer Manufacturing: Employed in creating polymers and agrochemicals due to its reactive nature .
Several compounds are structurally similar to 2-Bromo-1-(4-phenoxyphenyl)ethanone, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Bromoacetophenone | Lacks the phenoxy group | Less versatile in reactions |
| 2-Bromo-1-(2-phenoxyphenyl)ethanone | Phenoxy group at ortho position | Different reactivity profile |
| 4-Methoxyacetophenone | Contains a methoxy group instead of phenoxy | Exhibits distinct biological activities |
Uniqueness
The presence of the phenoxy group at the para position relative to the bromine atom enhances the reactivity of 2-Bromo-1-(4-phenoxyphenyl)ethanone compared to its analogs. This structural feature contributes significantly to its utility in organic synthesis and medicinal chemistry .








